Ertapenem

Übersicht

Beschreibung

Ertapenem is a broad-spectrum beta-lactam antibiotic belonging to the carbapenem class. It is used to treat moderate to severe infections caused by susceptible bacteria. This compound is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. It is marketed under the brand name Invanz and is administered via intravenous or intramuscular injection .

Wirkmechanismus

Target of Action

Ertapenem, a carbapenem antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, this compound has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

This compound exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, this compound inhibits bacterial cell wall synthesis . This results in defective cell walls and osmotically unstable organisms that are susceptible to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to defective cell walls and ultimately, cell lysis .

Pharmacokinetics

This compound is given as a 1 g intravenous (iv) infusion once daily . It has a plasma half-life of approximately 4 hours in healthy volunteers . Excretion is largely renal, divided equally between native drug and an open-ring derivative .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become osmotically unstable . This instability leads to cell lysis and the death of the bacteria .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its activity is retained against most strains with AmpC and extended-spectrum β-lactamases, although resistance can arise if these enzymes are combined with extreme impermeability .

Wissenschaftliche Forschungsanwendungen

Ertapenem hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt, darunter intraabdominale Infektionen, ambulant erworbene Pneumonie, akute Beckeninfektionen, Haut- und Weichteilinfektionen sowie komplizierte Harnwegsinfektionen . This compound wird auch hinsichtlich seiner potenziellen Verwendung in der intravenösen Haustherapie und der chirurgischen Prophylaxe untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an und hemmt bakterielle Penicillin-bindende Proteine (PBPs), die für den letzten Transpeptidierungsschritt der Peptidoglycansynthese in bakteriellen Zellwänden unerlässlich sind . Diese Hemmung stört die Zellwandbiosynthese, was zum Absterben der Bakterien führt. This compound hat eine starke Affinität zu PBPs 2 und 3 in Escherichia coli .

Biochemische Analyse

Biochemical Properties

Ertapenem shares the activity of imipenem and meropenem against most species, but is less active against non-fermenters . Its activity is retained against most strains with AmpC and extended-spectrum β-lactamases, although resistance can arise if these enzymes are combined with extreme impermeability .

Cellular Effects

This compound exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, this compound inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall, thereby inhibiting cell wall synthesis .

Molecular Mechanism

Like all beta-lactam antibiotics, this compound is bactericidal. It inhibits cross-linking of the peptidoglycan layer of bacterial cell walls by blocking a type of enzymes called penicillin-binding proteins (PBPs) . This inhibition of PBPs leads to the formation of defective cell walls and osmotically unstable organisms susceptible to cell lysis .

Temporal Effects in Laboratory Settings

This compound-induced neurotoxicity has been observed in laboratory settings . Patients developed neurological signs and symptoms after a median of 4 days . The half-life of this compound was found to be prolonged in hemodialysis patients .

Dosage Effects in Animal Models

In animal reproduction studies, there was no evidence of developmental malformations in rats at systemic exposures (AUC) up to approximately 1.2 times the human exposure at maximum recommended human dose (MRHD) and in mice at doses up to approximately 3 times MRHD based on body surface area comparison .

Metabolic Pathways

This compound predominantly undergoes renal elimination, where it undergoes glomerular filtration and net tubular secretion . The primary metabolite of this compound is the ring-opened derivative formed by dehydropeptidase I-mediated hydrolysis of the beta-lactam ring . This metabolite is pharmacologically inactive .

Transport and Distribution

The apparent volume of distribution at steady state (Vss) of this compound is approximately 0.12 L/kg in adults, 0.2 L/kg in children three months to 12 years of age, and 0.16 L/kg in adolescents 13 to 17 years of age . In the blood, 85–95% of this compound are bound to plasma proteins, mostly albumin .

Subcellular Localization

As a beta-lactam antibiotic, it is known to act in the periplasmic space of bacteria where it inhibits the cross-linking of the peptidoglycan layer of bacterial cell walls .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ertapenem wird in einem mehrstufigen Prozess synthetisiert, der die Isolierung von monoprotektierter Ertapenemsäure oder deren Mononatriumsalz beinhaltet, gefolgt von einer Deprotektion, um this compound-Mononatrium zu erhalten . Der Prozess beinhaltet die Verwendung von Säulenreinigung und Gefriertrocknungsverfahren . Ein weiteres Verfahren beinhaltet die Kristallisation von this compound-Mononatriumsalz, das dann in eine stabile Darreichungsform für die Injektion umgewandelt wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet großtechnische Synthese- und Stabilisierungsprozesse. Die Verbindung wird in einer schwach kristallinen festen Form hergestellt, die hygroskopisch und bei Raumtemperatur instabil ist. Um die Stabilität zu gewährleisten, wird die Bulk-Verbindung bei niedrigen Temperaturen gelagert und vor der Verwendung in eine stabile Darreichungsform umgewandelt .

Analyse Chemischer Reaktionen

Reaktionstypen: Ertapenem unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Dimerisierung. Es ist bekannt für seine Instabilität sowohl in fester als auch in wässriger Form, was die Zugabe von Stabilisierungsmitteln wie Natriumhydrogencarbonat und Natriumhydroxid erforderlich macht .

Häufige Reagenzien und Bedingungen: Die Stabilisierung von this compound beinhaltet die Aufrechterhaltung des pH-Werts der Lösung im Bereich von 7,5 bis 8,0 vor der Lyophilisation . Die Verbindung wird auch einer Hochleistungsflüssigchromatographie (HPLC) unterzogen, um Verunreinigungen und Abbauprodukte aufzutrennen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen Dimerverunreinigungen und dehydrierte Dimere. Diese Verunreinigungen werden mit Hilfe der Massenspektrometrie identifiziert und mit Hilfe der Reversed-Phase-HPLC aufgetrennt .

Vergleich Mit ähnlichen Verbindungen

Ertapenem gehört zur Klasse der Carbapenem-Antibiotika, zu der auch Imipenem, Meropenem, Doripenem, Panipenem-Betamipron und Biapenem gehören . Im Vergleich zu Imipenem und Meropenem hat this compound eine begrenzte Aktivität gegen Pseudomonas aeruginosa und Acinetobacter-Spezies . Dies macht this compound besser geeignet für die Behandlung von ambulant erworbenen Infektionen als von nosokomialen Infektionen . Darüber hinaus hat this compound eine längere Halbwertszeit, wodurch eine einmal tägliche Dosierung möglich ist .

Schlussfolgerung

This compound ist ein vielseitiges und starkes Antibiotikum mit einem breiten Wirkspektrum gegen verschiedene bakterielle Infektionen. Seine einzigartigen Eigenschaften, darunter seine Stabilität und sein Wirkmechanismus, machen es zu einem wertvollen Werkzeug zur Behandlung von mittelschweren bis schweren Infektionen.

Eigenschaften

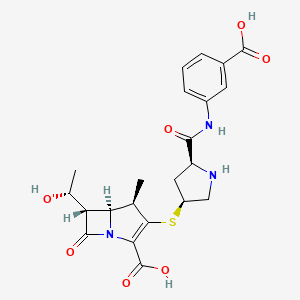

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZNIMUFDBIJCM-ANEDZVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165456 | |

| Record name | Ertapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.86e-01 g/L | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin., Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3., Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ... | |

| Record name | Ertapenem | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

153832-46-3, 153773-82-1 | |

| Record name | Ertapenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153832-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ertapenem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ertapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ertapenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERTAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32F6EID2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ertapenem | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ertapenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-234 | |

| Record name | Ertapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

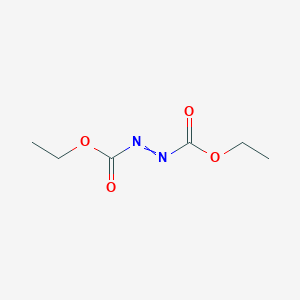

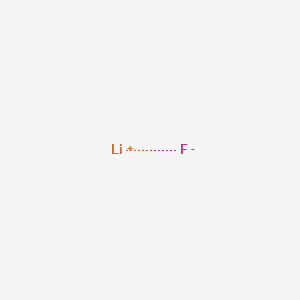

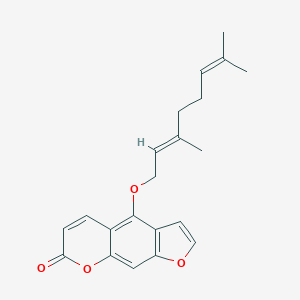

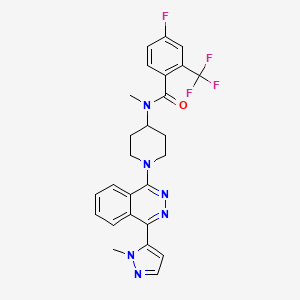

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ertapenem?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to and inhibiting penicillin-binding proteins (PBPs). [] Its resistance to beta-lactamases, including AmpC and extended-spectrum beta-lactamases (ESBLs), enhances its efficacy. []

Q2: Does this compound exhibit time-dependent or concentration-dependent killing?

A2: this compound, similar to other beta-lactams, demonstrates time-dependent killing. []

Q3: What is the molecular formula and weight of this compound?

A3: This information is not explicitly stated in the provided research papers. Additional resources would be needed to provide the molecular formula and weight of this compound.

Q4: Is there information on the material compatibility and stability of this compound in non-biological contexts within the provided research?

A4: The provided research focuses primarily on the clinical applications and biological interactions of this compound. Information about its material compatibility and stability in non-biological contexts is not included.

Q5: Does this compound have catalytic properties described in these papers, and are there non-biological applications discussed?

A5: this compound's primary mechanism of action revolves around inhibiting bacterial enzymes rather than acting as a catalyst itself. The provided research does not discuss any non-biological catalytic applications of this compound.

Q6: Has computational chemistry been used to study this compound?

A6: While the provided articles primarily focus on clinical and in vitro studies of this compound, they do not delve into computational chemistry approaches used to study the drug.

Q7: How stable is this compound in solution?

A7: this compound is less stable in solution compared to its solid state. []

Q8: How does hypoalbuminemia affect this compound pharmacokinetics in critically ill patients?

A8: Hypoalbuminemia in critically ill patients leads to enhanced volume of distribution (Vz) and total clearance (CLTOT) of this compound. This results in lower maximum concentration (Cmax) and area under the curve (AUC0-∞) values compared to healthy individuals. []

Q9: What is the impact of creatinine clearance on this compound pharmacokinetics?

A9: Creatinine clearance is a significant covariate influencing the between-subject variability of this compound pharmacokinetics. []

Q10: Does this compound penetrate the peritoneal cavity in patients undergoing CAPD?

A10: Yes, this compound demonstrates good penetration into the peritoneal cavity in patients on continuous ambulatory peritoneal dialysis (CAPD). [] The mean (± SD) AUCPeritoneal/AUCSerum ratio was found to be 1.039 (0.861). []

Q11: Is this compound effective against penicillin-resistant Streptococcus pneumoniae?

A11: Yes, this compound exhibits bactericidal activity against both penicillin-susceptible and penicillin-non-susceptible Streptococcus pneumoniae. []

Q12: What are the common mechanisms of resistance to this compound in Klebsiella pneumoniae?

A13: Resistance mechanisms in Klebsiella pneumoniae often involve a combination of ESBL production and the loss of outer membrane porin OMPK36. [, ]

Q13: Does this compound use promote cross-resistance to antipseudomonal carbapenems in Pseudomonas aeruginosa?

A14: A multicenter study found no association between this compound use and changes in Pseudomonas aeruginosa susceptibility to antipseudomonal carbapenems over nine years, suggesting that this compound use does not promote cross-resistance. []

Q14: What is the prevalence of this compound resistance among ESBL-producing Klebsiella pneumoniae?

A15: A multicenter Israeli study reported an this compound nonsusceptibility rate of 2.3% among ESBL-producing Klebsiella pneumoniae isolates. []

Q15: Can this compound cause neurotoxicity?

A16: Yes, neurotoxicity, including seizures, delirium, and visual hallucinations, has been reported as a rare but potential side effect of this compound. [, ]

Q16: Are there drug delivery systems being investigated for this compound?

A17: While the provided research focuses primarily on intravenous administration of this compound, one study explored the use of a biodegradable polymeric tissue scaffold loaded with this compound for the treatment of osteomyelitis. [] This scaffold demonstrated promising antimicrobial efficacy and drug release kinetics compared to antibiotic-impregnated bone cement. []

Q17: Is there information on these specific aspects in the provided research?

A17: The research articles do not cover these specific aspects related to this compound.

Q18: Are there cost-effective alternatives to this compound?

A19: Yes, several studies highlight that cheaper generic alternatives, such as piperacillin/tazobactam and amoxicillin/clavulanic acid, can be used instead of this compound in many clinical scenarios without compromising efficacy. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.